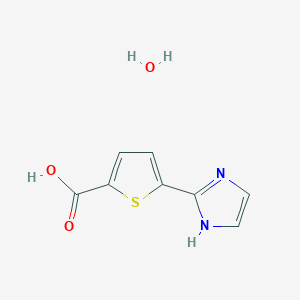

5-(1H-咪唑-2-基)-2-噻吩羧酸水合物

描述

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The computed and scaled vibrational frequency values were well matched with the experimental FTIR and Fourier-transform Raman spectroscopy (FT-Raman) spectra .科学研究应用

抗肿瘤活性和药物合成咪唑衍生物,包括与 5-(1H-咪唑-2-基)-2-噻吩羧酸水合物相似的衍生物,在抗肿瘤活性方面显示出潜力。这些化合物对于寻找新的抗肿瘤药物和合成具有多种生物学特性的化合物都很有趣。咪唑的结构基序在评估其抗癌潜力的化合物中很常见,表明其在药物化学中的重要性 (Iradyan、Stepanyan、Arsenyan 和 M. Iradyan,2009 年)。

缓蚀咪唑衍生物因其作为缓蚀剂的有效性而广为人知。它们的化学结构,具有杂环和氮原子,使其能够牢固吸附在金属表面,这使得它们在石油工业中用于保护钢表面免受腐蚀方面很有价值。该应用特别适用于与咪唑衍生物具有结构相似性的化合物,例如 5-(1H-咪唑-2-基)-2-噻吩羧酸水合物 (Sriplai 和 Sombatmankhong,2023 年)。

用于抗炎目的的激酶抑制具有咪唑骨架的化合物,包括与 5-(1H-咪唑-2-基)-2-噻吩羧酸水合物在结构上相关的化合物,被称为 p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制剂,负责释放促炎细胞因子。对其设计、合成和活性研究的综述强调了咪唑衍生物在开发选择性激酶抑制剂中的重要性 (Scior、Domeyer、Cuanalo-Contreras 和 Laufer,2011 年)。

抗氧化剂和抗炎剂的开发专注于苯并稠合噻唑衍生物的研究,其与 5-(1H-咪唑-2-基)-2-噻吩羧酸水合物具有杂环结构,表明具有抗氧化和抗炎活性的潜力。这表明可以研究结构相似的化合物在治疗与氧化应激和炎症相关的疾病中的治疗功效 (Raut 等人,2020 年)。

用于金属离子检测的化学传感器咪唑衍生物的结构多功能性使其可用作检测各种金属离子的化学传感器。这种用途扩展到诸如 5-(1H-咪唑-2-基)-2-噻吩羧酸水合物之类的化合物,该化合物可以根据其通过咪唑环中的氮原子与金属离子配位的能力而设计用于传感应用 (Al-Saidi 和 Khan,2022 年)。

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

属性

IUPAC Name |

5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.H2O/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYCQRWYXWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CC=C(S2)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

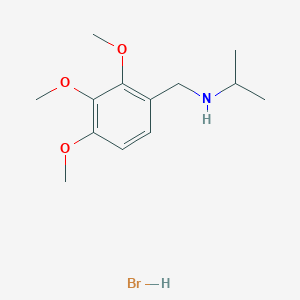

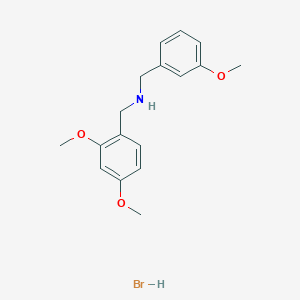

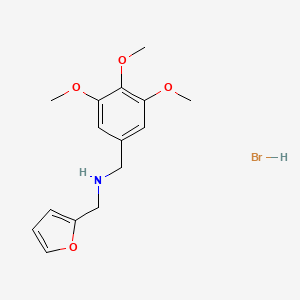

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

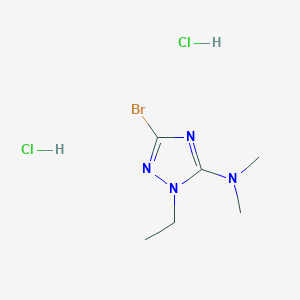

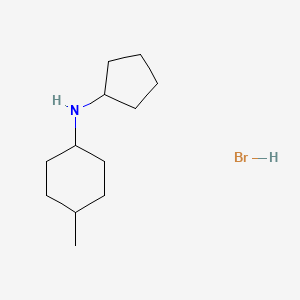

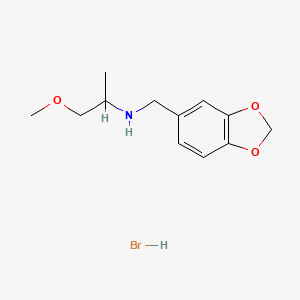

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)